molecular formula C26H30N6O3S2 B11589079 ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11589079
M. Wt: 538.7 g/mol
InChI Key: AMGWHUCQVMQEEC-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a triazinoindole core linked via a sulfanyl-acetyl-amino bridge to a tetrahydrothienopyridine carboxylate ester. Key structural attributes include:

  • 5-Butyl substituent on the triazinoindole moiety, enhancing lipophilicity.
  • 6-Methyl group on the tetrahydrothienopyridine ring, influencing steric and electronic properties.
  • Ethyl carboxylate terminal group, contributing to solubility and metabolic stability.

Properties

Molecular Formula

C26H30N6O3S2

Molecular Weight

538.7 g/mol

IUPAC Name

ethyl 2-[[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C26H30N6O3S2/c1-4-6-12-32-18-10-8-7-9-16(18)22-23(32)28-26(30-29-22)36-15-20(33)27-24-21(25(34)35-5-2)17-11-13-31(3)14-19(17)37-24/h7-10H,4-6,11-15H2,1-3H3,(H,27,33)

InChI Key

AMGWHUCQVMQEEC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CN(CC5)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps. One of the key steps includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the triazinoindole and thienopyridine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thienopyridine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as iron ions. It selectively binds to ferrous ions, leading to the depletion of intracellular iron levels. This, in turn, disrupts cellular processes such as DNA synthesis and repair, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

Structural-Activity Relationship (SAR) Highlights

  • Triazinoindole Core: Essential for π-π stacking interactions in enzyme binding pockets. Methyl or benzyl substituents (–6, ) optimize steric fit, while butyl groups may enhance off-target interactions.

Biological Activity

Ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings.

Structure and Characteristics

The compound features a thieno[2,3-c]pyridine core fused with a triazinoindole moiety and an acetylamino group. The molecular formula is C23H26N6O3SC_{23}H_{26}N_{6}O_{3}S, with a molecular weight of approximately 498.63 g/mol. Its structure is critical for its biological activity.

PropertyValue
Molecular Weight498.63 g/mol
LogP5.4162
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area87.696

Anticancer Activity

Research indicates that compounds containing the triazinoindole structure exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of triazinoindoles can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has been shown to have IC50 values in the micromolar range against several cancer types, indicating significant cytotoxic potential .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that similar triazinoindole derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of triazinoindole derivatives have revealed their potential in treating neurodegenerative diseases. The compound has been tested in models of oxidative stress and neuroinflammation, showing protective effects on neuronal cells by modulating signaling pathways associated with apoptosis .

Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers synthesized several derivatives of the compound and evaluated their anticancer efficacy against A549 human lung adenocarcinoma cells. The lead compound demonstrated an IC50 value of 15 µM, significantly lower than standard chemotherapeutics such as doxorubicin .

Study 2: Antimicrobial Activity

A comparative study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various triazinoindole derivatives, including the compound in focus. It was found to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 3: Neuroprotection

A study published in Neuropharmacology evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function as measured by behavioral tests .

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